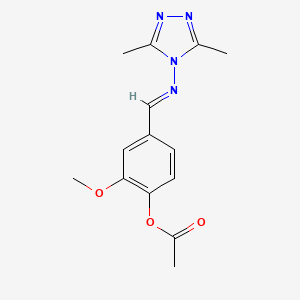

![molecular formula C19H12Br2N2O5S B11663703 6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)

6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-ジブロモ-3-{[2-(4-ニトロフェニル)-1,3-チアゾリジン-3-イル]カルボニル}-2H-クロメン-2-オンは、クマリン類に属する複雑な有機化合物です。 クマリン類は、1820年にトンカ豆から初めて得られた天然に存在するラクトンの一種です 。この化合物は、クロメノンコアにブロモ、ニトロフェニル、およびチアゾリジニル基が結合したユニークな構造で特徴付けられます。これらの官能基の存在により、この化合物に著しい生物学的および化学的性質がもたらされます。

準備方法

6,8-ジブロモ-3-{[2-(4-ニトロフェニル)-1,3-チアゾリジン-3-イル]カルボニル}-2H-クロメン-2-オンの合成には、複数のステップが含まれます。 一般的な方法の1つは、酢酸中の臭素で2-アミノ-4-アルキル-4H-クロメン-3-カルボニトリルの臭素化を行い、続いて加水分解を行うことです 。 工業生産方法では、多くの場合、グリーンケミストリーの原則が採用され、廃棄物を最小限に抑え、環境への影響を軽減するために、環境に優しい溶媒と触媒が使用されます .

化学反応の分析

この化合物は、次のようなさまざまな化学反応を起こします。

酸化: 臭素とニトロフェニル基の存在により、酸化反応を起こしやすいです。

還元: ニトロフェニル基は、適切な条件下でアミンに還元できます。

置換: 臭素原子は、アジ化ナトリウムなどの試薬を使用して、他の官能基で置換できます。これらの反応で使用される一般的な試薬には、臭素、酢酸、アジ化ナトリウムなどがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

6,8-ジブロモ-3-{[2-(4-ニトロフェニル)-1,3-チアゾリジン-3-イル]カルボニル}-2H-クロメン-2-オンは、幅広い科学研究に応用されています。

作用機序

6,8-ジブロモ-3-{[2-(4-ニトロフェニル)-1,3-チアゾリジン-3-イル]カルボニル}-2H-クロメン-2-オンの作用機序は、さまざまな分子標的との相互作用に関与しています。ニトロフェニル基は、酵素やタンパク質と相互作用し、それらの活性を阻害することが知られています。 臭素原子は、生物学的分子中の求核性部位と共有結合を形成し、細胞プロセスを破壊することがあります .

類似化合物との比較

類似化合物には、他の臭素化クマリンおよびチアゾリジニル誘導体などがあります。たとえば、

6,8-ジブロモ-3-(ブロモアセチル)-2H-クロメン-2-オン: この化合物は、臭素とクロメノン構造が似ていますが、ニトロフェニル基とチアゾリジニル基がありません.

4-アルキル-6,8-ジブロモ-7-ヒドロキシ-2-オキソ-2H-クロメン-3-カルボニトリル: これらの化合物は、臭素化クロメノンコアを共有していますが、アルキル基とヒドロキシ基の置換基が異なります。6,8-ジブロモ-3-{[2-(4-ニトロフェニル)-1,3-チアゾリジン-3-イル]カルボニル}-2H-クロメン-2-オンのユニークさは、臭素、ニトロフェニル、およびチアゾリジニル基の組み合わせにあります。これらは、独特の化学的および生物学的性質をもたらします。

特性

分子式 |

C19H12Br2N2O5S |

|---|---|

分子量 |

540.2 g/mol |

IUPAC名 |

6,8-dibromo-3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

InChI |

InChI=1S/C19H12Br2N2O5S/c20-12-7-11-8-14(19(25)28-16(11)15(21)9-12)17(24)22-5-6-29-18(22)10-1-3-13(4-2-10)23(26)27/h1-4,7-9,18H,5-6H2 |

InChIキー |

WRSRNVXXLCMEAG-UHFFFAOYSA-N |

正規SMILES |

C1CSC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C4=CC=C(C=C4)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663627.png)

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)

![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)

![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)

![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)

![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)

![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)

![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)